molecular formula C9H12O B2676063 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one CAS No. 90534-02-4

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one

Cat. No.: B2676063
CAS No.: 90534-02-4
M. Wt: 136.194
InChI Key: XTHWLHROZDWGOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one typically involves the hydrogenation of indanone derivatives under specific conditions. One common method includes the catalytic hydrogenation of indanone using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient hydrogenation of indanone derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one can be compared with other similar compounds, such as:

    1,4,5,6,7,7a-Hexahydro-2H-inden-2-one: Similar structure but different substitution pattern.

    3a,4,7,7a-Tetrahydro-1H-indene-2-one: Lacks the full hydrogenation of the indanone ring.

    Bicyclo[4.3.0]nonane-3-ene-8-one: Different ring structure but similar functional groups.

The uniqueness of this compound lies in its specific hydrogenation pattern and the resulting chemical properties, which make it a versatile compound for various applications .

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWLHROZDWGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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